molecular formula C20H30O2 B1677855 Oxendolone CAS No. 33765-68-3

Oxendolone

Cat. No.: B1677855
CAS No.: 33765-68-3
M. Wt: 302.5 g/mol
InChI Key: FCKLFGKATYPJPG-SSTBVEFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of oxendolone involves several steps, starting from the basic steroid structure. The synthetic route typically includes the following steps:

    Starting Material: The synthesis begins with a steroid nucleus, such as estrone or testosterone.

    Ethylation: Introduction of an ethyl group at the 16β position.

    Reduction and Oxidation: Various reduction and oxidation reactions are employed to achieve the desired functional groups at specific positions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.

Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis using similar steps with optimized reaction conditions for higher yields and purity.

Chemical Reactions Analysis

Oxendolone undergoes several types of chemical reactions, including:

    Oxidation: Oxidation reactions can modify the hydroxyl group at the 17β position.

    Reduction: Reduction reactions can be used to alter the ketone group at the 3-position.

    Substitution: Substitution reactions can introduce various functional groups at different positions on the steroid nucleus.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups on the steroid nucleus.

Scientific Research Applications

Oxendolone has several scientific research applications, including:

    Chemistry: Used as a model compound for studying steroid synthesis and reactions.

    Biology: Investigated for its effects on androgen and progesterone receptors.

    Medicine: Used in the treatment of benign prostatic hyperplasia and studied for its potential in treating other hormone-related conditions.

    Industry: Potential applications in the development of new steroidal medications and hormone therapies.

Comparison with Similar Compounds

Oxendolone is similar to other steroidal antiandrogens and progestins, such as:

    Cyproterone acetate: Another steroidal antiandrogen and progestin used in the treatment of prostate cancer and other androgen-related conditions.

    Norethisterone: A synthetic progestin used in hormonal contraceptives and hormone replacement therapy.

    Medroxyprogesterone acetate: A progestin used in contraceptives and hormone replacement therapy.

What sets this compound apart is its specific structure, which includes an ethyl group at the 16β position, and its unique combination of antiandrogenic and progestogenic activities .

Biological Activity

Oxendolone, a synthetic steroidal compound, is primarily recognized for its antiandrogenic and progestogenic properties. It is utilized in Japan for treating benign prostatic hyperplasia (BPH) but has raised concerns regarding its efficacy. This article delves into the biological activities of this compound, including its pharmacodynamics, pharmacokinetics, and clinical applications, supported by relevant data tables and case studies.

Chemical Profile

  • IUPAC Name : 16β-ethyl-19-nortestosterone
  • Molecular Formula : C20_{20}H30_{30}O2_2
  • Molar Mass : 302.458 g/mol
  • Routes of Administration : Intramuscular injection
  • Bioavailability : Very low (1% in dogs)
  • Elimination Half-life : 5.0–6.6 days via intramuscular injection

This compound functions as an antiandrogen , antagonizing the androgen receptor (AR), which is the target for androgens like testosterone and dihydrotestosterone. Its binding affinity to the AR is relatively weak (Ki_i = 320 nM), making it a selective androgen receptor modulator (SARM) with both antagonistic and weak agonistic activities . Additionally, it acts as a progestin, activating the progesterone receptor (Ki_i = 20 nM), which contributes to its antigonadotropic effects by suppressing luteinizing hormone and testosterone levels .

Pharmacodynamics

The biological activity of this compound is characterized by its dual action:

  • Antiandrogenic Activity :
    • Inhibits the effects of androgens, which can be beneficial in conditions like BPH.
    • Suppresses testosterone levels similarly to other progestins used for BPH treatment.
  • Progestogenic Activity :
    • Exhibits effects on progesterone receptors, leading to reduced gonadotropin release from the pituitary gland.

Pharmacokinetics

Due to its very low oral bioavailability, this compound is administered via intramuscular injection. The pharmacokinetic profile shows a significant elimination half-life, which supports less frequent dosing schedules:

ParameterValue
Bioavailability~1% (in dogs)
Elimination Half-life5.0–6.6 days
Administration RouteIntramuscular injection

Treatment of Benign Prostatic Hyperplasia (BPH)

This compound has been studied for its effectiveness in treating BPH. A clinical trial involving thirty patients receiving weekly injections of this compound (200 mg) over three months showed mixed results compared to placebo treatments . The findings indicated that while some patients experienced symptomatic relief, overall efficacy remained questionable due to inconsistent outcomes across studies.

Side Effects

Common side effects associated with this compound include:

  • Hormonal imbalances due to antiandrogenic activity.
  • Possible weight gain or changes in libido due to progestogenic effects.

Summary of Research Findings

Research indicates that while this compound has potential therapeutic applications due to its dual action on androgen and progesterone receptors, its clinical efficacy remains debated. The following table summarizes key findings from various studies:

Study ReferenceObjectiveKey Findings
Evaluate this compound in BPHMixed results; some symptomatic relief
Pharmacodynamics overviewWeak AR antagonist; strong PR agonist
Anti-androgenic effectsConfirmed antiandrogenic activity

Properties

IUPAC Name

(8R,9S,10R,13S,14S,16S,17S)-16-ethyl-17-hydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-3-12-11-18-17-6-4-13-10-14(21)5-7-15(13)16(17)8-9-20(18,2)19(12)22/h10,12,15-19,22H,3-9,11H2,1-2H3/t12-,15-,16+,17+,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKLFGKATYPJPG-SSTBVEFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC2C3CCC4=CC(=O)CCC4C3CCC2(C1O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)CC[C@@H]4[C@H]3CC[C@@]2([C@H]1O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048814
Record name Oxendolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33765-68-3
Record name Oxendolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33765-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxendolone [USAN:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033765683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxendolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OXENDOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN4I850D4P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxendolone
Reactant of Route 2
Oxendolone
Reactant of Route 3
Oxendolone
Reactant of Route 4
Oxendolone
Reactant of Route 5
Oxendolone
Reactant of Route 6
Oxendolone
Customer
Q & A

A: Oxendolone (16β-ethyl-17β-hydroxy-4-estren-3-one) primarily acts as an androgen receptor antagonist. [, , ] By binding to the androgen receptor, it competitively inhibits the binding of endogenous androgens, such as testosterone and dihydrotestosterone. [, ] This reduces the transcriptional activity of the androgen receptor, leading to a decrease in the expression of androgen-regulated genes. [, , ] The downstream effects of this mechanism include the suppression of prostatic growth in benign prostatic hyperplasia [, , ] and potential therapeutic benefits in conditions like androgenetic alopecia. []

ANone:

  • Molecular Formula: C22H32O2 [, ]
  • Molecular Weight: 332.48 g/mol [, ]
  • Spectroscopic Data: While the provided abstracts don't delve into specific spectroscopic data, techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and Mass Spectrometry are commonly employed to confirm the structure and purity of this compound. []

A: Research indicates that this compound has a long half-life in rats (3.6 days). [] A radioimmunoassay was developed to measure serum levels of this compound in rats, demonstrating its absorption and distribution. [] Specific details on its metabolism and excretion pathways in humans require further investigation.

A: While this compound generally appears to be well-tolerated, some studies report minor side effects, particularly when combined with alpha-blockers like bunazosin. [] These side effects were often manageable with dose adjustments. [] A study examining the long-term effects of various anti-androgens, including this compound, on lipid metabolism found no significant adverse impact on cardiovascular risk factors. []

A: Researchers have developed a specific and sensitive radioimmunoassay (RIA) for the quantification of this compound in serum. [] This method enabled them to determine the pharmacokinetics of this compound in rats. [] Other analytical techniques like Gas Chromatography, potentially coupled with Mass Spectrometry, could be employed to study this compound's metabolism and measure its levels in biological samples.

A: Yes, several other anti-androgenic medications are available as alternatives to this compound, including: * Steroidal Anti-androgens: Chlormadinone acetate, Cyproterone acetate, Megestrol acetate, Spironolactone [, ]* Non-steroidal Anti-androgens: Flutamide, Bicalutamide, Nilutamide []* 5-alpha Reductase Inhibitors: Finasteride, Dutasteride []

A: this compound emerged as a potential anti-androgen in the latter half of the 20th century. Research in the 1980s and 1990s focused on its application in treating benign prostatic hyperplasia, exploring its efficacy and safety profile. [, , , , , ] While its use for this indication may have been superseded by other medications, its potential application in conditions like androgenetic alopecia has garnered renewed interest. [] Further research is necessary to fully elucidate its potential benefits and limitations in various clinical settings.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.